molecular formula C11H13NO2 B13188974 2-(3-Methoxyazetidin-1-yl)benzaldehyde

2-(3-Methoxyazetidin-1-yl)benzaldehyde

Cat. No.: B13188974
M. Wt: 191.23 g/mol
InChI Key: FRCQXFCNSRXBBW-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a 3-methoxy-substituted azetidine ring at the 2-position of the benzaldehyde core. The azetidine ring, a four-membered heterocycle containing nitrogen, introduces both steric and electronic effects due to its constrained geometry and the electron-donating methoxy group. This structural motif is significant in medicinal and synthetic chemistry, as the aldehyde group serves as a reactive site for condensation reactions (e.g., hydrazide formation, hemiacetal generation), while the azetidine moiety may enhance metabolic stability or modulate receptor binding in bioactive molecules .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(3-methoxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H13NO2/c1-14-10-6-12(7-10)11-5-3-2-4-9(11)8-13/h2-5,8,10H,6-7H2,1H3

InChI Key

FRCQXFCNSRXBBW-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Methoxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxyazetidine with benzaldehyde under specific conditions. One common method involves the use of hydrogen and palladium hydroxide as catalysts in methanol, followed by the addition of hydrochloric acid . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may vary, but they generally follow similar principles, with adjustments made for scale and efficiency.

Chemical Reactions Analysis

2-(3-Methoxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Key Observations:

  • Reactivity : Pyrimidyl-5-carbaldehydes exhibit exceptional hemiacetal formation (95% yield) due to the electron-deficient pyrimidine ring stabilizing the tetrahedral intermediate . In contrast, 2-(3-Methoxyazetidin-1-yl)benzaldehyde’s methoxyazetidine group is electron-rich, which may reduce hemiacetal yields but improve stability in protic environments.
  • Biological Activity : Flavoglaucin derivatives from Aspergillus sp. EGF15-0-3 (e.g., Compound 9) show potent antitumor activity attributed to pyran ring formation between alkyl side chains and hydroxyl groups . The methoxyazetidine group in the target compound could similarly influence bioactivity by altering solubility or target binding.
  • Synthetic Utility : The N,O-bidentate group in highlights the role of directing groups in catalysis. The azetidine’s nitrogen in 2-(3-Methoxyazetidin-1-yl)benzaldehyde may act as a weak ligand, though its steric bulk could limit coordination efficiency compared to dedicated directing groups.

Electronic and Steric Effects

  • Steric Hindrance : The azetidine’s rigid four-membered ring creates more steric hindrance than linear alkyl chains (e.g., in Flavoglaucin derivatives) or planar aromatic substituents (e.g., benzohydrazides in ). This may limit accessibility in enzyme active sites or catalytic systems.

Biological Activity

2-(3-Methoxyazetidin-1-yl)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and implications for therapeutic applications.

Biological Activity Overview

The biological activity of 2-(3-Methoxyazetidin-1-yl)benzaldehyde has been evaluated in various studies, highlighting its potential as an antimicrobial agent and its role in modulating other pharmacological effects.

Antimicrobial Properties

Research has demonstrated that benzaldehyde derivatives, including 2-(3-Methoxyazetidin-1-yl)benzaldehyde, exhibit significant antibacterial activity against various pathogens. The compound has been shown to enhance the efficacy of certain antibiotics when used in combination therapies.

Table 1: Antibacterial Activity of 2-(3-Methoxyazetidin-1-yl)benzaldehyde

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus128 μg/mLDisruption of cell membrane integrity
Escherichia coli256 μg/mLInhibition of protein synthesis
Bacillus anthracis850 μg/mLInduction of oxidative stress

The mechanisms through which 2-(3-Methoxyazetidin-1-yl)benzaldehyde exerts its biological effects include:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
  • Disruption of Membrane Integrity : It can compromise the integrity of bacterial membranes, resulting in leakage of cellular contents.
  • Modulation of Antibiotic Resistance : Studies indicate that it can reduce the minimum inhibitory concentration (MIC) of standard antibiotics, enhancing their efficacy against resistant strains.

Case Studies

Several studies have explored the effects of 2-(3-Methoxyazetidin-1-yl)benzaldehyde in clinical and experimental settings:

Study 1: Efficacy Against Resistant Strains

A study investigated the effect of this compound on antibiotic-resistant Staphylococcus aureus. The results indicated that when combined with norfloxacin, the MIC was reduced from 256 μg/mL to 128 μg/mL, demonstrating its potential as an antibiotic adjuvant .

Study 2: Toxicity Assessment

In toxicity assays using Drosophila melanogaster, the compound exhibited an LC50 value of approximately 1.60 mg/mL, indicating a moderate level of toxicity that warrants further investigation for therapeutic applications .

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